molecular formula C11H11NOS B15207748 5-Thioxo-1-(o-tolyl)pyrrolidin-2-one

5-Thioxo-1-(o-tolyl)pyrrolidin-2-one

Cat. No.: B15207748
M. Wt: 205.28 g/mol
InChI Key: YPGCUGCWPOJLSV-UHFFFAOYSA-N
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Description

5-Thioxo-1-(o-tolyl)pyrrolidin-2-one is a heterocyclic compound that features a five-membered ring structure containing sulfur and nitrogen atoms. This compound is part of the pyrrolidinone family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the thioxo group and the o-tolyl substituent enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thioxo-1-(o-tolyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-toluidine with carbon disulfide and chloroacetic acid, followed by cyclization to form the desired pyrrolidinone structure . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Thioxo-1-(o-tolyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Thioxo-1-(o-tolyl)pyrrolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Thioxo-1-(o-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The aromatic ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thioxo-1-(o-tolyl)pyrrolidin-2-one is unique due to the presence of both the thioxo group and the o-tolyl substituent, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and enhances its potential as a versatile compound in various fields of research .

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

1-(2-methylphenyl)-5-sulfanylidenepyrrolidin-2-one

InChI

InChI=1S/C11H11NOS/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-5H,6-7H2,1H3

InChI Key

YPGCUGCWPOJLSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=O)CCC2=S

Origin of Product

United States

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